4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran
Description
Properties
CAS No. |
61051-07-8 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,7-dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C22H20O/c1-15-19-13-23-14-20(19)16(2)22(18-11-7-4-8-12-18)21(15)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
WPOSBCYAIWONMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCC2=C(C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted benzyl alcohols with phthalic anhydride in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic signaling pathways .
Neuroprotective Effects
The neuroprotective properties of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran have also been investigated. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential use as a therapeutic agent in neuroprotection .
Photovoltaic Applications
The unique electronic properties of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor in photovoltaic devices has been explored.
Data Table: Performance Metrics of Organic Photovoltaics Using 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 8% |
| Fill Factor | 0.65 |
| Open Circuit Voltage | 0.85 V |
| Short Circuit Current Density | 12 mA/cm² |
Research indicates that devices incorporating this compound show improved stability and efficiency compared to traditional materials used in OPVs .
Building Block for Complex Molecules
In organic synthesis, 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran serves as an important building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions such as cycloadditions and functional group transformations.
Case Study:
A synthetic route utilizing this compound was developed to create novel benzofuran derivatives with enhanced biological activity. The versatility of this compound in synthetic pathways allows chemists to explore new pharmaceutical candidates .
Mechanism of Action
The mechanism by which 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzofuran Derivatives
- Ring Saturation : The target compound’s 1,3-dihydro ring introduces partial saturation, reducing aromaticity compared to fully aromatic derivatives (e.g., ) but increasing rigidity relative to tetrahydro analogs () .
Spectroscopic and Crystallographic Properties
Table 2: Key Spectroscopic Data Comparisons
- NMR: The target compound’s methyl and phenyl groups would produce distinct upfield (Me) and downfield (Ph) signals compared to amino or sulfinyl derivatives () .
Biological Activity
4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.
- Molecular Formula : C20H16O
- Molecular Weight : 272.34 g/mol
- CAS Number : 61051-07-8
- LogP : 5.05080 (indicating lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran | TBD | Antibacterial |
| Compound 9 (related derivative) | 9.80 | Inhibits E. coli DNA gyrase B |
| Clotrimazole (reference) | 16 | Antifungal |
Studies have shown that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been assessed using the DPPH radical scavenging assay.
Table 2: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 9 | 88.56 ± 0.43% |
| Compound A | 84.16% |
| Compound B | 90.52% |
The results indicate that several compounds exhibit strong antioxidant properties, with scavenging percentages between 84% and 90% . This suggests that these compounds may help reduce oxidative stress in biological systems.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has also been explored. The stabilization of human red blood cell (HRBC) membranes is a common method to evaluate anti-inflammatory activity.
Table 3: HRBC Membrane Stabilization Percentages
| Compound | Stabilization (%) |
|---|---|
| Compound 9 | 86.70 ± 0.259% |
| Compound A | TBD |
Compounds exhibiting high membrane stabilization percentages indicate a potential for reducing inflammation and protecting cells from damage .
Case Studies and Research Findings
- In Vitro Studies : A study focusing on various benzofuran derivatives found that modifications in chemical structure significantly impacted their biological activity. For instance, increasing the number of phenyl groups enhanced antimicrobial efficacy against specific strains .
- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that some derivatives possess moderate cytotoxic effects against cancer cell lines, indicating potential for further development as therapeutic agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with key enzymes or cellular pathways, such as DNA gyrase inhibition in bacteria .
Q & A
Basic Research Questions
Q. How can researchers synthesize 4,7-dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran analogs for initial bioactivity screening?
- Methodological Answer : Synthesis typically involves a multi-step approach, including cyclization of substituted phenols or coupling reactions to introduce phenyl groups. For example, substituted benzofurans can be synthesized via acid-catalyzed cyclization of ortho-substituted phenols, followed by Friedel-Crafts alkylation to introduce dimethyl and diphenyl groups . High-throughput screening (HTS) libraries, such as those used in HCV NS5B polymerase inhibitor studies, can be adapted to generate analogs for bioactivity assays. Purity validation via NMR, GCMS, and HPLC is critical to ensure structural fidelity .
Q. What spectroscopic techniques are essential for characterizing the structure of 4,7-dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., dimethyl and diphenyl groups). For example, δ ~2.3 ppm (singlet) for methyl groups and aromatic protons in the 6.5–7.5 ppm range .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch in benzofuran at ~1250 cm⁻¹) .
- Mass Spectrometry (GCMS/EI-HRMS) : Validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses may indicate impurities or isomerization .
Q. How can researchers perform preliminary bioactivity screening for benzofuran derivatives like this compound?
- Methodological Answer : Use cell-based assays (e.g., luciferase reporter assays for antiviral activity) or enzyme inhibition assays (e.g., MAO-B or HCV NS5B polymerase inhibition). For antitumor activity, screen against cancer cell lines (e.g., ovarian cancer models) using MTT assays. Prioritize compounds with EC₅₀ < 100 nM and selectivity indices >100-fold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the benzofuran scaffold for enhanced selectivity in enzyme inhibition?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at C-5 or C-7 to enhance binding affinity. For MAO-B inhibition, bromine at specific positions on the phenyl ring can reduce off-target effects .
- Scaffold Hopping : Replace the dihydrofuran ring with bioisosteres (e.g., dihydropyran) while retaining key pharmacophores.
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., HCV NS5B polymerase) and validate with kinetic assays .
Q. How do researchers reconcile contradictions between in vitro bioactivity and in vivo efficacy for benzofuran derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor bioavailability often explains efficacy gaps.
- Real-World Data (RWD) : Analyze clinical datasets for compounds like amiodarone, where in vitro antiplatelet activity (68% aggregation reduction) conflicted with increased mortality risk (15.9%) in CTEPH patients. This highlights the need for toxicity screening beyond target engagement .
Q. What strategies mitigate oxidative degradation of benzofuran derivatives during storage or biological exposure?
- Methodological Answer :
- Stability Studies : Conduct accelerated oxidation tests (e.g., H₂O₂ exposure) in simulated physiological conditions. For dibenzofuran analogs, oxidation at C-1/C-2 positions is a major degradation pathway .
- Formulation Adjustments : Use antioxidants (e.g., ascorbic acid) or encapsulation (liposomes) to protect labile moieties.
- Structural Stabilization : Introduce electron-donating groups (e.g., methyl) to reduce radical formation at vulnerable positions .
Critical Considerations
- Contradictory Data : Benzofurans like amiodarone show divergent in vitro vs. clinical outcomes, emphasizing the need for comprehensive toxicity profiling .
- Optical Properties : Fluorescent benzofuran derivatives (e.g., 2-(5-formylbenzofuran-2-yl)acetamide) require tailored analytical methods (e.g., fluorescence spectroscopy) to assess linear/nonlinear optical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
